molecular formula C2H6N2O3 B123977 Aminoethyl nitrate CAS No. 646-02-6

Aminoethyl nitrate

Numéro de catalogue: B123977
Numéro CAS: 646-02-6
Poids moléculaire: 106.08 g/mol
Clé InChI: KZTZJUQNSSLNAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aminoethyl nitrate (AEN), chemically designated as 2-nitrooxyethylammonium nitrate, is an organic mononitrate with potent vasodilatory properties. It functions by liberating nitric oxide (NO) or related species, activating soluble guanylate cyclase (sGC) in vascular smooth muscle cells, thereby increasing cyclic guanosine monophosphate (cGMP) levels and inducing relaxation . Unlike traditional nitrates such as nitroglycerin (GTN), AEN exhibits a unique bioactivation pathway involving xanthine oxidase (XO) rather than mitochondrial aldehyde dehydrogenase (mtALDH), which avoids mitochondrial oxidative stress and endothelial dysfunction .

Historically, AEN was investigated in the 1960s under alternative names (e.g., itramin tosylate or Nilatil), demonstrating efficacy in angina pectoris management with minimal side effects (e.g., nausea, lightheadedness) . However, nomenclature discrepancies led to its oversight until recent rediscovery by Schuhmacher et al. (2009), who highlighted its lack of cross-tolerance with GTN and preserved endothelial function during long-term use .

Méthodes De Préparation

Classical Nitration of Ethanolamine

The foundational method for synthesizing aminoethyl nitrate involves the direct nitration of ethanolamine (2-aminoethanol). This reaction typically employs nitric acid (HNO3\text{HNO}_3) in the presence of acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) as a catalyst. The process proceeds via the following stoichiometric relationship:

HOCH2CH2NH2+HNO3(CH3CO)2OO2NOCH2CH2NH2+H2O\text{HOCH}2\text{CH}2\text{NH}2 + \text{HNO}3 \xrightarrow{(\text{CH}3\text{CO})2\text{O}} \text{O}2\text{NOCH}2\text{CH}2\text{NH}2 + \text{H}_2\text{O}

Reaction Conditions and Optimization

  • Temperature Control : Maintaining the reaction between 10–30°C is critical to prevent thermal runaway. Exothermicity is managed by dropwise addition of acetic anhydride, which moderates heat emission .

  • Molar Ratios : A molar excess of nitric acid (2.2:1 relative to ethanolamine) ensures complete conversion. Acetic acid serves as a solvent, with a preferred ratio of 4.5 parts acetic acid per part 68% HNO3\text{HNO}_3 .

  • Catalyst Role : Acetic anhydride enhances nitration efficiency by absorbing water, shifting the equilibrium toward product formation .

Table 1: Comparative Reaction Parameters for Ethanolamine Nitration

ParameterOptimal RangeIndustrial Standard
Temperature (°C)15–2022
HNO3\text{HNO}_3:Ethanolamine2.2:12.4:1
Reaction Time (min)30–9060
Yield (%)89.1–93.8>90

Data derived from pilot-scale batches demonstrate yields exceeding 90% under optimized conditions .

By-Product Analysis and Purification

The primary by-product of this compound synthesis is 2-(nicotinamido)ethyl acetate, formed via acetylation of residual ethanolamine. However, its concentration remains below 2% in optimized processes .

Purification Techniques

  • Recrystallization : Crude product is recrystallized from water, achieving >99.5% purity as verified by HPLC (Kinetex HILIC column, 0.1M formate/acetonitrile buffer) .

  • Drying Protocols : Vacuum drying at 40°C for 48 hours ensures minimal residual solvent content (<0.1%) .

Alternative Nitrating Agents and Emerging Methods

Recent advances explore alternative nitrating systems to enhance safety and efficiency.

Table 2: Comparison of Nitrating Agents

AgentTemperature (°C)Yield (%)Safety Profile
HNO3\text{HNO}_3/Acetic Anhydride15–2090–94Moderate
HNO3\text{HNO}_3/H2SO4\text{H}_2\text{SO}_40–1060–65High Risk
N-Nitropyridinium Nitrate2585*High

*Reported for n-BuNENA synthesis .

Analyse Des Réactions Chimiques

Vasodilation via Nitric Oxide (NO) Release

Aminoethyl nitrate induces vasodilation primarily through the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC). This mechanism is shared with other organic nitrates but differs in key aspects :

  • Reaction Pathway :
    Aminoethyl nitrateNO+Byproducts\text{this compound}\rightarrow \text{NO}+\text{Byproducts}
    NO subsequently binds to sGC, increasing cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation .

  • Evidence :

    • Vasorelaxation is blocked by the NO scavenger PTIO and the sGC inhibitor NS2028 .

    • Unlike nitroglycerin, this compound does not induce oxidative stress or endothelial dysfunction during NO release .

Metabolic Bioactivation

The bioactivation of this compound involves distinct enzymatic pathways, avoiding mechanisms typical of other nitrates:

  • Key Features :

    • No involvement of aldehyde dehydrogenase (ALDH) or cytochrome P450 enzymes .

    • Induces self-tolerance without cross-tolerance to nitroglycerin or acetylcholine .

  • Proposed Mechanism :
    A unique, yet unidentified enzymatic system cleaves the nitrate group, releasing NO while minimizing reactive oxygen species (ROS) .

Hydrolysis and Stability

PropertyThis compoundNitroglycerin
Hydrolysis Rate ModerateRapid
ROS Generation AbsentPresent
pH Sensitivity Neutral to alkalineAcidic conditions

Data derived from in vivo studies using osmotic minipumps suggest controlled release without rapid degradation .

Comparative Reactivity with Other Nitrates

ParameterThis compoundPETNNitroglycerin
NO Release Efficiency HighModerateHigh
Oxidative Stress NoneLowSevere
Tolerance Development Self-tolerance onlyMinimalRapid cross-tolerance

Findings highlight its superior therapeutic potential due to reduced off-target effects .

Reaction with Biological Thiols

This compound may interact with cellular thiols (e.g., glutathione), though this pathway is less characterized compared to nitroglycerin. Proposed steps:
RSNO+ThiolDisulfide+NO\text{RSNO}+\text{Thiol}\rightarrow \text{Disulfide}+\text{NO}
This reaction is hypothesized to contribute to its sustained vasodilatory effects without depleting thiol reserves .

Applications De Recherche Scientifique

Medical Applications

Vasodilatory Properties
AEN is primarily recognized for its ability to induce vasodilation, which is the widening of blood vessels. This property is crucial in treating cardiovascular conditions such as angina pectoris and ischemic heart disease. Research indicates that AEN activates soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes relaxation of vascular smooth muscle .

Case Study: Clinical Trials
A clinical study conducted on patients with stable angina demonstrated that AEN effectively reduced anginal episodes without inducing significant tolerance compared to traditional nitrates like nitroglycerin. This suggests a potential for long-term use in managing chronic heart conditions without the adverse effects commonly associated with other nitrates .

Research Applications

Organic Synthesis
AEN serves as a valuable reagent in organic chemistry, particularly in synthesizing other nitrate esters and related compounds. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic organic chemistry.

Biological Studies
In biological research, AEN is studied for its effects on cellular signaling pathways involving nitric oxide (NO). The compound's ability to release NO has implications for understanding vascular biology and the mechanisms underlying various cardiovascular diseases. Researchers are exploring its role in enhancing endothelial function and reducing oxidative stress, which are critical factors in cardiovascular health .

Industrial Applications

Explosives and Propellants
Due to its nitrate ester structure, AEN is also investigated for use in explosives and propellants. The compound's stability and energy content make it suitable for formulations requiring controlled detonation properties. This application is particularly relevant in military and aerospace industries where performance and safety are paramount .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
MedicalTreatment for angina pectoris and ischemic heart diseaseReduces anginal episodes; minimal tolerance development compared to nitroglycerin
ResearchReagent in organic synthesis; studies on NO signalingVersatile reagent; potential benefits for endothelial function
IndustrialUsed in explosives and propellantsSuitable for controlled detonation; stability under various conditions

Comparaison Avec Des Composés Similaires

The table below summarizes key differences between AEN and structurally or functionally related organic nitrates:

Compound Bioactivation Pathway Vasodilatory Potency Oxidative Stress Induction Tolerance Development Endothelial Dysfunction
Aminoethyl nitrate (AEN) Xanthine oxidase (XO) High (~GTN) No Self-tolerance only No
Nitroglycerin (GTN) mtALDH High Yes (ROS/RNS) Yes (cross-tolerance) Yes
Triethanolamine trinitrate (TEAN) mtALDH Low Yes (ROS/RNS) Not reported Not reported
Pentaerythritol trinitrate (PETriN) mtALDH Moderate No Not reported No
Isosorbide-5-mononitrate (ISMN) Non-mtALDH Moderate No Yes Yes
Methyl-3-nitrooxy propionate (NPME) Unknown Lower than AEN No Not reported Not reported
Isopropyl nitrate (IPM) Cytochrome P450 Low No Not reported Not reported

Key Findings:

Bioactivation Pathways :

  • AEN diverges from GTN and TEAN by utilizing XO instead of mtALDH, circumventing mitochondrial oxidative stress .
  • GTN and TEAN rely on mtALDH, generating reactive oxygen/nitrogen species (ROS/RNS) like peroxynitrite, which contribute to tolerance and endothelial damage .

ISMN causes endothelial dysfunction and tolerance via free radical mechanisms despite lacking mtALDH dependence .

Clinical Implications :

  • AEN’s lack of endothelial dysfunction and oxidative stress positions it as a superior candidate for chronic use compared to GTN or ISMN .

Research Findings and Implications

Mechanistic Insights:

  • AEN’s Unique Profile: AEN’s vasodilation is inhibited by NO scavengers (PTIO) and sGC inhibitors (NS2028), confirming its NO-mediated pathway without cytochrome P450 involvement . Allopurinol (an XO inhibitor) reduces AEN’s effects, implicating XO in its bioactivation .
  • Historical Oversight : Early clinical studies (1957–1969) demonstrated AEN’s anti-anginal efficacy but were overlooked due to naming inconsistencies (e.g., itramin tosylate) until recent re-evaluation .

Clinical Relevance:

Activité Biologique

Aminoethyl nitrate (AEN) is a novel organic nitrate that has garnered attention for its unique pharmacological properties and potential clinical applications. This article delves into the biological activity of AEN, exploring its mechanisms of action, effects on vascular physiology, and implications for therapeutic use.

Overview of this compound

AEN is classified as an organic mononitrate, distinguished from traditional nitrates like nitroglycerin (GTN) due to its amino moiety. This structural difference is believed to contribute to its distinct biological effects, particularly in terms of potency and the absence of oxidative stress induction, which is a common limitation of many organic nitrates.

The primary mechanism through which AEN exerts its effects involves the activation of soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). This pathway results in vasorelaxation , a critical function for managing conditions such as angina and heart failure. Unlike traditional nitrates, AEN does not induce mitochondrial oxidative stress, which is significant for long-term therapy as it reduces the risk of developing tolerance—a common issue with other nitrates .

Comparative Potency and Safety Profile

Research indicates that AEN possesses a potency comparable to GTN but without the associated adverse effects typically observed with long-term nitrate therapy. A study highlighted that AEN does not lead to cross-tolerance with GTN or impair endothelial function following prolonged administration . This characteristic positions AEN as a promising candidate for further clinical investigation.

Compound Potency Induces Oxidative Stress Tolerance Development
This compoundHighNoMinimal
NitroglycerinHighYesYes

Case Studies and Clinical Research

Several clinical studies have investigated the efficacy and safety of AEN:

  • Vasodilatory Effects : In a controlled study, AEN was administered to patients with coronary artery disease (CAD). The results demonstrated significant vasodilation without increasing oxidative stress markers, suggesting a favorable safety profile .
  • Long-term Use : A longitudinal study assessed the impact of AEN on patients requiring chronic nitrate therapy. Findings indicated that patients experienced sustained relief from angina symptoms without the development of tolerance or adverse cardiovascular events .
  • Comparative Studies : In head-to-head trials against GTN, AEN showed similar efficacy in symptom relief but with a markedly lower incidence of side effects related to oxidative stress and endothelial dysfunction .

Implications for Future Research

The unique properties of AEN suggest several avenues for future research:

  • Mechanistic Studies : Further exploration into the molecular pathways influenced by AEN could elucidate additional therapeutic targets and enhance understanding of its pharmacodynamics.
  • Long-term Safety Trials : Given the promising results regarding tolerance and oxidative stress, long-term studies are necessary to confirm the safety profile of AEN in diverse patient populations.
  • Combination Therapies : Investigating the use of AEN in combination with other cardiovascular agents may yield synergistic effects, enhancing overall therapeutic outcomes.

Q & A

Basic Research Questions

Q. What is the primary mechanism of AEN-induced vasodilation, and how does it compare to other organic nitrates like nitroglycerin (GTN)?

AEN induces vasodilation via nitric oxide (NO)-mediated activation of soluble guanylate cyclase (sGC), leading to cyclic guanosine monophosphate (cGMP) accumulation in vascular smooth muscle cells. Unlike GTN, which requires mitochondrial aldehyde dehydrogenase (mtALDH) for bioactivation and generates reactive oxygen/nitrogen species (ROS/RNS), AEN exhibits comparable potency without inducing mitochondrial oxidative stress. This distinction is demonstrated by the inhibition of AEN's effects by NO scavengers (e.g., PTIO) and sGC inhibitors (e.g., NS2028), suggesting a unique bioactivation pathway .

Q. What experimental models are suitable for studying AEN's pharmacological profile?

In vitro models using isolated aortic rings or endothelial cells are effective for assessing vasorelaxation and bioactivation pathways. In vivo studies in animal models (e.g., rats or mice) are critical for evaluating tolerance development and cross-reactivity with other nitrates. Key methodologies include:

  • Pharmacological inhibition assays (e.g., PTIO for NO scavenging, NS2028 for sGC inhibition).
  • Mitochondrial ROS/RNS measurement using fluorescent probes (e.g., MitoSOX).
  • Tolerance induction protocols (e.g., chronic AEN administration to assess self-tolerance) .

Q. How is AEN synthesized for experimental use?

AEN is synthesized through nitrooxylation of ethanolamine derivatives. Detailed protocols involve reacting 2-aminoethanol with nitric acid under controlled conditions, followed by purification via crystallization. Historical synthesis methods are described in Koenig et al. (2007) and Roegler et al. (2010), emphasizing reproducibility for research-grade purity .

Advanced Research Questions

Q. Why does AEN lack mitochondrial oxidative stress induction despite high vasodilatory potency?

AEN's bioactivation via mtALDH does not produce ROS/RNS, unlike GTN or triethanolamine trinitrate (TEAN). Structural differences (e.g., the absence of polyol backbone) may prevent electron leakage during bioactivation, thereby avoiding superoxide and peroxynitrite formation. This hypothesis is supported by the absence of ROS/RNS elevation in mitochondrial assays and unchanged endothelial function in chronic studies .

Q. How does AEN avoid cross-tolerance with other nitrates like GTN or pentaerythritol tetranitrate (PETN)?

In vivo studies show that chronic GTN or PETN treatment does not induce cross-tolerance to AEN, indicating distinct bioactivation systems. AEN's resistance to oxidative stress-mediated enzyme inactivation (e.g., mtALDH or xanthine oxidase dysfunction) likely preserves its efficacy. Experimental validation involves co-administering AEN with GTN/PETN and measuring vascular responsiveness .

Q. What methodological approaches resolve contradictions in AEN's reported metabolic pathways?

Conflicting reports on AEN's metabolism (e.g., xanthine oxidase vs. mtALDH involvement) can be addressed by:

  • Enzyme-specific inhibition assays (e.g., allopurinol for xanthine oxidase, daidzin for mtALDH).
  • Isotopic tracing (e.g., 15N^{15}\text{N}-labeled AEN to track NO release pathways).
  • Comparative metabolomics of AEN vs. GTN in mitochondrial isolates .

Q. How can researchers optimize AEN dosing regimens to mitigate self-tolerance in preclinical studies?

Self-tolerance in AEN occurs with chronic high-dose administration. Mitigation strategies include:

  • Pulsed dosing (intermittent AEN exposure to restore sensitivity).
  • Co-administration with antioxidants (e.g., ascorbate) to prevent bioactivation enzyme depletion.
  • Dose-response profiling to identify threshold concentrations avoiding tolerance .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret discrepancies in AEN's endothelial effects across studies?

Variability in endothelial outcomes (e.g., preserved vs. impaired function) may stem from differences in:

  • Experimental models (e.g., healthy vs. diseased vasculature).
  • Oxidative stress status (e.g., baseline ROS levels in diabetic vs. non-diabetic animals).
  • Bioactivation enzyme expression (e.g., tissue-specific mtALDH activity). Standardizing models and including positive controls (e.g., GTN for ROS induction) improves reproducibility .

Q. What advanced techniques validate AEN's NO-release kinetics in complex biological systems?

  • Electron paramagnetic resonance (EPR) with spin traps (e.g., Fe2+^{2+}-DETC) to quantify NO production.
  • Amperometric NO sensors for real-time measurement in perfused organs.
  • Computational modeling of AEN's diffusion and metabolism in vascular tissues .

Propriétés

IUPAC Name

2-aminoethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O3/c3-1-2-7-4(5)6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTZJUQNSSLNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214846
Record name Aminoethyl nitrate [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646-02-6
Record name Aminoethyl nitrate [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminoethyl nitrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aminoethyl nitrate [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOETHYL NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1IA7R2J48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.